ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate

Description

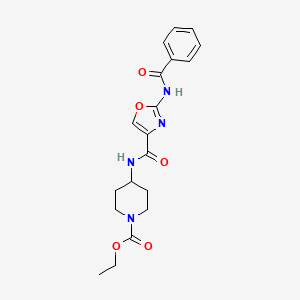

Ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with two amide-linked moieties: a benzamido group and a 1,3-oxazole ring.

Properties

IUPAC Name |

ethyl 4-[(2-benzamido-1,3-oxazole-4-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-2-27-19(26)23-10-8-14(9-11-23)20-17(25)15-12-28-18(21-15)22-16(24)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJWQYTXGATTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of β-hydroxy amides to form the oxazole ring, followed by the introduction of the benzamido group through amide bond formation. The piperidine ring is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Catalysts such as metal catalysts and nanocatalysts are often employed to facilitate the reactions, and the process may be carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido and oxazole groups can form hydrogen bonds and other interactions with target proteins, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Ethyl 4-(2-Cyclopropaneamido-1,3-Oxazole-4-Amido)Piperidine-1-Carboxylate

- Key Difference : Replaces the benzamido group with a cyclopropaneamido substituent.

- This derivative may exhibit improved metabolic stability compared to the benzamido variant due to reduced aromaticity .

Ethyl 4-((4-Chlorophenyl)Amino)Piperidine-1-Carboxylate

- Key Difference: Substitutes the oxazole-benzamido moiety with a 4-chlorophenylamino group.

- This compound has been analyzed via reverse-phase HPLC, suggesting utility in pharmacokinetic studies .

Methyl 4-(Hydroxymethyl)Piperidine-1-Carboxylate (CAS 916078-39-2)

Modifications in the Heterocyclic Components

Ethyl 4-[2-Chloro-5-(1,1,3-Trioxo-1λ⁶,2-Thiazolidin-2-Yl)Benzamido]Piperidine-1-Carboxylate (CAS 919702-50-4)

- Key Difference : Incorporates a sulfone-containing thiazolidinyl group.

- Impact: The sulfone group enhances polarity and hydrogen-bonding capacity, which could improve target selectivity in enzyme inhibition assays.

Ethyl 4-(2-Azidoacetyl)Piperazine-1-Carboxylate (CAS 1546990-76-4)

Structural and Conformational Analysis

The piperidine ring’s puckering, as defined by Cremer-Pople parameters, influences the spatial arrangement of substituents. For example:

- Target Compound : The bulky benzamido and oxazole groups may enforce a chair conformation with equatorial substituents to minimize steric clash.

- Comparison : Derivatives like methyl 4-(hydroxymethyl)piperidine-1-carboxylate likely adopt a flattened chair or boat conformation due to reduced steric hindrance .

Pharmacological and Commercial Relevance

- Biological Activity : The benzamido group’s aromaticity may facilitate π-π stacking with protein targets, while the oxazole ring could participate in hydrogen bonding. Analogues with cyclopropaneamido groups () might exhibit enhanced metabolic stability.

Biological Activity

Ethyl 4-(2-benzamido-1,3-oxazole-4-amido)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an oxazole and a benzamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Chemical Formula

- Molecular Formula : C14H18N4O3

- Molecular Weight : 286.32 g/mol

Biological Activities

The compound exhibits a range of biological activities, including:

1. Anticancer Activity

Studies have shown that derivatives of oxazole and piperidine, including those similar to this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound has been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), showing promising IC50 values that indicate effective growth inhibition .

2. Antimicrobial Properties

The presence of the oxazole moiety is associated with antimicrobial activity. Research indicates that compounds containing this functional group can exhibit:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibitory effects on fungal strains such as Candida albicans and Aspergillus niger .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application.

1. Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation:

- Histone Deacetylases (HDACs) : Inhibition of these enzymes can lead to altered gene expression profiles conducive to apoptosis in cancer cells .

2. Interaction with Receptors

The interaction with specific receptors may also mediate its pharmacological effects:

- Chemokine Receptors : Potential agonistic or antagonistic effects on chemokine receptors have been suggested, influencing immune responses .

Case Studies

Several case studies highlight the efficacy of derivatives similar to this compound:

| Study | Compound | Biological Activity | Cell Line/Organism | IC50 Value |

|---|---|---|---|---|

| Study 1 | Derivative A | Anticancer | HeLa | 12 µM |

| Study 2 | Derivative B | Antibacterial | E. coli | 15 µg/mL |

| Study 3 | Derivative C | Antifungal | Candida albicans | 20 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.